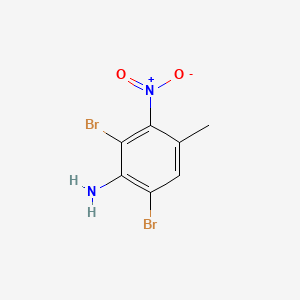

2,6-Dibromo-4-methyl-3-nitroaniline

Description

Contextual Significance in Synthetic Organic Chemistry

The primary role of 2,6-Dibromo-4-nitroaniline (B165464) in synthetic organic chemistry is as a precursor for the production of disperse dyes. chemicalbook.com These dyes are instrumental in coloring synthetic fibers like polyester. The synthesis of these dyes typically involves the diazotization of the amino group on the 2,6-Dibromo-4-nitroaniline molecule, followed by coupling with other aromatic compounds to create a diverse palette of colors, including various blue and red shades. chemicalbook.com

Beyond its application in the dye industry, 2,6-Dibromo-4-nitroaniline serves as a building block for more complex molecules. For instance, it has been utilized in the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and certain diphenol-amides. sigmaaldrich.comsigmaaldrich.com The synthesis of 2,6-Dibromo-4-nitroaniline itself is a notable process, typically achieved through the bromination of 4-nitroaniline (B120555) in a suitable solvent. duanemorris.com Modern synthetic approaches have focused on developing more environmentally friendly, or "green," methods for its production, such as using a bromide-bromate salt mixture in an aqueous acidic medium to avoid organic solvents. rsc.org

Historical Perspectives on its Chemical Investigations

While specific historical records detailing the initial discovery and investigation of 2,6-Dibromo-4-nitroaniline are not extensively documented, its emergence is intrinsically linked to the broader history of synthetic dyes. The mid-19th century witnessed a revolution in the chemical industry with William Henry Perkin's accidental discovery of mauveine in 1856, the first synthetic aniline (B41778) dye. duanemorris.comtrc-leiden.nlfitnyc.edu This breakthrough spurred a wave of research into other coal tar derivatives, including aniline, and their potential to produce a wide array of colors. trc-leiden.nlthedreamstress.com

The development of brominated anilines and other substituted aromatic compounds was a logical progression in the quest for new and improved dye characteristics, such as enhanced colorfastness and a wider spectrum of hues. The synthesis of compounds like 2,6-Dibromo-4-nitroaniline would have been part of this systematic exploration of how different substituents on the aniline ring influence the properties of the resulting dyes. Early methods for brominating anilines often faced challenges in controlling the reaction to achieve the desired substitution pattern, a problem that continues to be refined with modern synthetic techniques. researchgate.net

Current Research Trajectories and Academic Relevance

Current research involving 2,6-Dibromo-4-nitroaniline continues to explore its utility beyond traditional dye manufacturing. The compound's potential biological activities have garnered interest, with some studies investigating its antimicrobial and antifungal properties. ontosight.aiguidechem.com This has opened avenues for its potential application in the development of new pharmaceuticals and agrochemicals. ontosight.aiguidechem.com For example, it has been investigated for its use as a herbicide to control weed growth. guidechem.com

Furthermore, the academic community remains engaged in optimizing the synthesis of 2,6-Dibromo-4-nitroaniline. A significant trend is the development of sustainable and efficient synthetic protocols that minimize environmental impact. rsc.org These "green chemistry" approaches focus on reducing the use of hazardous reagents and solvents, improving atom economy, and simplifying purification processes. The compound also serves as a valuable research chemical for studying the mechanisms of electrophilic aromatic substitution and other fundamental organic reactions. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of 2,6-Dibromo-4-nitroaniline

| Property | Value |

| CAS Number | 827-94-1 |

| Molecular Formula | C₆H₄Br₂N₂O₂ |

| Molecular Weight | 295.92 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 205-207 °C |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetic acid |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-methyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-3-2-4(8)6(10)5(9)7(3)11(12)13/h2H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJZDAXQMSBASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201279381 | |

| Record name | 2,6-Dibromo-4-methyl-3-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117824-54-1 | |

| Record name | 2,6-Dibromo-4-methyl-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117824-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-methyl-3-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dibromo 4 Methyl 3 Nitroaniline

Classical Synthetic Routes and Precursor Derivations

The traditional synthesis of 2,6-dibromo-4-methyl-3-nitroaniline typically involves the sequential functionalization of a starting aniline (B41778) or nitroaniline derivative. These methods rely on fundamental principles of organic chemistry to control the regioselectivity of bromination and nitration reactions.

Bromination Strategies on Anilines and Nitroanilines

The introduction of bromine atoms onto an aromatic ring is a key step in the synthesis of the target molecule. The choice of substrate—be it an aniline or a nitroaniline—and the brominating agent are critical factors that dictate the outcome of the reaction.

One common approach involves the direct bromination of a substituted aniline. For instance, the bromination of p-toluidine (B81030) can be achieved using various brominating agents. A general procedure involves dissolving p-toluidine in a suitable solvent like chloroform (B151607) and treating it with N-bromosuccinimide (NBS). chemicalbook.com This reaction typically proceeds at room temperature and yields a mixture of mono- and di-brominated products. chemicalbook.com The amino group is a strong activating group and directs the incoming electrophiles (bromine) to the ortho and para positions. Since the para position is already occupied by the methyl group, bromination occurs at the two ortho positions, yielding 2,6-dibromo-4-methylaniline (B181599).

Alternatively, bromination can be performed on a nitroaniline precursor. For example, 4-nitroaniline (B120555) can be brominated in a dichloromethane (B109758) and water mixture using a brominating reagent in the presence of hydrochloric acid. chemicalbook.com This reaction can be carried out at around 28°C and can lead to a high yield of 2,6-dibromo-4-nitroaniline (B165464). chemicalbook.com The nitro group is a deactivating group and a meta-director. However, the amino group's strong ortho, para-directing influence overrides the nitro group's effect, leading to bromination at the positions ortho to the amino group.

A different strategy involves the bromination of 4-nitrotoluene. This reaction can be carried out with bromine in the presence of iron as a catalyst at elevated temperatures (100-120°C). google.com The resulting 2-bromo-4-nitrotoluene (B188816) can then be reduced to 3-bromo-4-methylaniline. google.com

| Starting Material | Brominating Agent | Solvent/Conditions | Product |

| p-Toluidine | N-Bromosuccinimide (NBS) | Chloroform, Room Temperature | 2,6-Dibromo-4-methylaniline |

| 4-Nitroaniline | Brominating reagent/HCl | Dichloromethane/Water, 28°C | 2,6-Dibromo-4-nitroaniline |

| 4-Nitrotoluene | Bromine/Iron | 100-120°C | 2-Bromo-4-nitrotoluene |

Nitration Procedures on Brominated Aniline Frameworks

Once the bromine atoms are in place, the next critical step is the introduction of the nitro group at the desired position. The nitration of a brominated aniline framework requires careful control of reaction conditions to ensure the correct regiochemistry.

The nitration of 2,6-dibromo-4-methylaniline is the most direct route to the target molecule. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The amino group, despite being sterically hindered by the two ortho bromine atoms, still directs the incoming nitro group. However, the strong deactivating effect of the two bromine atoms makes the ring less susceptible to electrophilic attack. The methyl group at the para position is an activating group. The interplay of these electronic and steric effects directs the nitro group to the 3-position, yielding this compound.

An alternative precursor for nitration is 4-bromo-2-methylaniline. Nitration of this compound would likely lead to the introduction of the nitro group at the position ortho or para to the amino group. However, achieving the specific 3-nitro isomer would be challenging due to the directing effects of the existing substituents.

The nitration of p-toluidine itself can be a precursor step. By dissolving p-toluidine in concentrated sulfuric acid and treating it with a mixture of nitric acid and sulfuric acid at low temperatures (around 0°C), 4-methyl-3-nitroaniline (B15663) can be synthesized with a yield of 65-70%. prepchem.com This product can then be subjected to dibromination to yield the final product.

| Starting Material | Nitrating Agent | Conditions | Product |

| 2,6-Dibromo-4-methylaniline | HNO₃/H₂SO₄ | - | This compound |

| p-Toluidine | HNO₃/H₂SO₄ | 0°C | 4-Methyl-3-nitroaniline |

Sequential Functionalization Approaches

The synthesis of this compound is inherently a sequential functionalization process. The order in which the bromo and nitro groups are introduced is crucial for achieving the desired isomer.

One logical sequence begins with p-toluidine. The first step is dibromination to form 2,6-dibromo-4-methylaniline. chemicalbook.com The strong activating and ortho, para-directing nature of the amino group facilitates this transformation. The subsequent step is the nitration of 2,6-dibromo-4-methylaniline. The amino group, despite being sterically hindered, along with the activating methyl group, directs the nitro group to the 3-position.

Modernized and Optimized Synthesis Protocols

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of complex organic molecules like this compound. These modern approaches focus on improving reaction conditions, exploring solvent effects, and utilizing catalytic systems.

Exploration of Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions can significantly impact the efficiency and selectivity of the synthesis. For instance, in the bromination of 4-nitroaniline, the use of a biphasic system of dichloromethane and water provides a clean and high-yielding reaction. chemicalbook.com

A notable development is the use of an organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline. researchgate.netrsc.orgconsensus.app This "green" method utilizes a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium at ambient conditions. researchgate.netrsc.org The bromide-bromate couple generates bromine in situ, avoiding the handling of hazardous elemental bromine. researchgate.net This process is not only safer but also allows for the recycling of the aqueous acidic filtrate, making it more sustainable. researchgate.netrsc.org

The temperature of the reaction is also a critical parameter. For example, in the bromination of p-nitroaniline in a sulfuric acid medium, the reaction temperature can be controlled between 20-25°C to achieve high purity of the dibrominated product. google.comgoogle.com

| Method | Starting Material | Reagents | Solvent/Conditions | Key Advantage |

| Biphasic Bromination | 4-Nitroaniline | Brominating reagent/HCl | Dichloromethane/Water, 28°C | High Yield |

| Green Bromination | 4-Nitroaniline | NaBr/NaBrO₃ | Aqueous acidic medium, Ambient | Organic solvent-free, Recyclable filtrate |

| Controlled Temperature Bromination | p-Nitroaniline | Bromine/H₂O₂ | Sulfuric acid, 20-55°C | High Purity |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. While the classical methods for the synthesis of this compound often rely on stoichiometric reagents, catalytic approaches are being explored.

In the context of related reactions, palladium catalysts have been shown to be effective. For example, the Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids can be catalyzed by Pd(OAc)₂ in an aerobic and ligand-free environment. researchgate.net This demonstrates the potential for using transition metal catalysts in the functionalization of such highly substituted anilines.

While direct catalytic methods for the synthesis of this compound are not extensively reported in the provided search results, the principles of catalytic science offer promising avenues for future research. For instance, the development of selective catalysts for the bromination and nitration of substituted anilines could lead to more efficient and sustainable synthetic routes. The use of photoredox catalysis is another emerging area that could be applied to these transformations, potentially offering milder reaction conditions and unique selectivities. acs.org

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact. For the synthesis of aromatic nitro compounds, several green strategies are employed, which could theoretically be applied to the synthesis of this compound.

A key green approach involves the use of environmentally benign solvents and reagents. For the bromination of anilines, traditional methods often use elemental bromine, which is highly toxic and corrosive. Greener alternatives focus on in-situ generation of the brominating agent. For instance, a method developed for the synthesis of 2,6-dibromo-4-nitroaniline utilizes a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium. smolecule.comrsc.org This system avoids the use of hazardous organic solvents and elemental bromine. smolecule.comrsc.org The reaction proceeds at ambient temperature, reducing energy consumption. smolecule.comnih.gov

Another green principle is the catalysis of reactions. While no specific catalysts are documented for the synthesis of this compound, related bromination reactions have been shown to be catalyzed by various agents that can improve efficiency and reduce waste.

The recycling of solvents and catalysts is another cornerstone of green chemistry. In the synthesis of 2,6-dibromo-4-nitroaniline, the aqueous acidic filtrate can be recycled multiple times without a significant drop in product yield or purity, demonstrating a practical application of this principle. smolecule.comrsc.org

Atom Economy and Reaction Efficiency Studies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. An ideal reaction would have 100% atom economy, with all atoms of the reactants being incorporated into the final product.

A theoretical synthesis of this compound would likely start from 4-methyl-3-nitroaniline. The subsequent dibromination would introduce two bromine atoms.

Hypothetical Reaction: C₇H₈N₂O₂ (4-methyl-3-nitroaniline) + 2 Br₂ → C₇H₆Br₂N₂O₂ (this compound) + 2 HBr

In this hypothetical reaction using elemental bromine, the two molecules of hydrogen bromide (HBr) are byproducts, which lowers the atom economy.

Reaction efficiency is also measured by the chemical yield. For the synthesis of the related 2,6-dibromo-4-nitroaniline, high yields of over 95% have been reported using various methods. chemicalbook.com A Chinese patent describes the synthesis of 2,6-dibromo-4-nitroaniline diazonium salt from p-nitroaniline with reported purities of the intermediate exceeding 98%. google.comgoogle.com

Table 1: Comparison of Reagents and Conditions in the Synthesis of Halogenated Nitroanilines

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Purity/Yield | Reference |

| p-Nitroaniline | Bromine/H₂O₂ | Sulfuric Acid | 20-25 | 99.32% purity | google.com |

| p-Nitroaniline | Sodium Bromide/H₂O₂ | Sulfuric Acid | 60-70 | 98.83% purity | google.com |

| 4-Nitroaniline | NaBr/NaBrO₃ | Water | Ambient | High Yield | smolecule.comrsc.org |

This interactive table allows for the comparison of different synthetic approaches for a related compound, highlighting the parameters influencing reaction efficiency.

Purity and Scale-Up Considerations in Synthetic Protocols

The purity of the final product is critical, especially for applications in materials science or as a chemical intermediate. Purification of this compound would likely involve standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would be crucial to obtain a high-purity crystalline product.

Scaling up a synthetic protocol from a laboratory to an industrial scale presents several challenges. For the synthesis of a compound like this compound, key considerations would include:

Heat Management: Bromination and nitration reactions are often highly exothermic. Effective heat dissipation is crucial on a large scale to prevent runaway reactions and ensure safety.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures (e.g., solid-liquid), is vital for consistent product quality and yield.

Reagent Handling: The safe handling of large quantities of corrosive and toxic materials like bromine and strong acids is a major concern. The use of greener, less hazardous reagents as discussed in section 2.2.3 becomes even more critical at scale.

Product Isolation and Purification: Filtration and drying processes need to be efficient and scalable. The choice of equipment will depend on the physical properties of the product, such as crystal size and morphology.

Waste Management: The treatment and disposal of waste streams, including acidic filtrates and solvent residues, must comply with environmental regulations. Recycling of filtrates, as demonstrated in the synthesis of 2,6-dibromo-4-nitroaniline, is a highly desirable feature for a scalable process. smolecule.comrsc.org

Chemical Reactivity and Transformation Pathways of 2,6 Dibromo 4 Methyl 3 Nitroaniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2,6-dibromo-4-methyl-3-nitroaniline is generally deactivated towards electrophilic aromatic substitution due to the presence of two strongly electron-withdrawing bromine atoms and a nitro group. The amino group is an activating group, but its influence is diminished by the deactivating effects of the other substituents.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are fundamental transformations for aromatic compounds. msu.edumasterorganicchemistry.com These reactions typically proceed through a two-step mechanism involving the formation of a positively charged intermediate called a benzenonium ion or σ-complex. msu.edulibretexts.org The first step, which is the rate-determining step, involves the attack of an electrophile on the benzene (B151609) ring. msu.edu The stability of the benzenonium ion is crucial and is influenced by the nature of the substituents already present on the ring.

A related compound, 2,6-dibromo-4-nitroaniline (B165464), is an important intermediate in the synthesis of azo disperse dyes. rsc.org Its preparation often involves the bromination of 4-nitroaniline (B120555) in an aqueous acidic medium. rsc.org

Nucleophilic Aromatic Substitution Reactions Involving Bromine Centers

Nucleophilic aromatic substitution (SNAr) reactions on this compound would involve the displacement of one or both bromine atoms by a nucleophile. The presence of the electron-withdrawing nitro group ortho and para to the bromine atoms activates the ring towards nucleophilic attack.

The classical SNAr mechanism involves a two-stage process with the formation of a Meisenheimer intermediate. nih.gov However, some SNAr reactions can also proceed through a concerted mechanism. nih.gov The reactivity in SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent.

In a study on the Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids, the bromine atoms were displaced by aryl groups in the presence of a palladium catalyst. researchgate.net The reaction was found to be significantly influenced by temperature, with higher temperatures leading to better yields. researchgate.net This suggests that the bromine atoms in a similarly substituted compound like this compound could also be susceptible to displacement via transition-metal-catalyzed cross-coupling reactions.

Reduction Reactions of the Nitro Group and Subsequent Transformations

The nitro group of this compound can be readily reduced to an amino group, yielding 2,6-dibromo-4-methylbenzene-1,3-diamine. A variety of reducing agents can be employed for this transformation, offering different levels of chemoselectivity.

The selective reduction of nitro groups in polynitro compounds is a valuable synthetic strategy. stackexchange.com For instance, dinitroarenes can be selectively reduced to the corresponding nitroanilines. organic-chemistry.org Common reducing agents include metal catalysts with hydrogen gas, metal hydrides, and transfer hydrogenation reagents like formic acid. organic-chemistry.org The choice of reagent can be critical when other reducible functional groups are present. For example, some methods tolerate ketones, nitriles, esters, and halogens. organic-chemistry.org

The resulting diamine, 2,6-dibromo-4-methylbenzene-1,3-diamine, is a versatile intermediate for further transformations. The two amino groups can undergo various reactions, such as diazotization followed by Sandmeyer-type reactions to introduce a range of other functional groups.

Derivatization and Functionalization at the Amino Group

The amino group of this compound can be derivatized through various reactions, including acylation, alkylation, and the formation of Schiff bases. These modifications can significantly alter the chemical and physical properties of the molecule.

For example, 2,6-dibromo-4-nitroaniline has been used in the synthesis of N-(2,6-dibromo-4-nitrophenyl)-4,4-bis(4-hydroxyphenyl)-pentanamide. sigmaaldrich.comsigmaaldrich.com This demonstrates that the amino group can be acylated to form amides. Such derivatization can be a key step in the synthesis of more complex molecules with specific applications.

Mechanistic Investigations of Key Reaction Pathways

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and controlling the outcome of its transformations.

The mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate (benzenium ion). libretexts.org The substituents on the ring determine the stability of this intermediate and the regioselectivity of the reaction.

For nucleophilic aromatic substitution, both two-step (Meisenheimer complex) and concerted pathways have been identified. nih.gov Computational studies can help to elucidate the preferred mechanism for a given substrate and nucleophile. nih.gov

In a study on the photoredox-catalyzed aerobic oxidative dynamic kinetic asymmetric transformation of C-N atropisomers, extensive experimental and theoretical studies were conducted to gain insight into the reaction mechanism. acs.org These studies highlighted the importance of factors like temperature and the choice of photocatalyst in controlling the reaction outcome. acs.org

Regioselectivity and Chemoselectivity in Chemical Transformations

Regioselectivity and chemoselectivity are key considerations in the chemical transformations of this compound, given its multiple reactive sites.

Regioselectivity refers to the preference for reaction at one position over another. In electrophilic aromatic substitution, the directing effects of the existing substituents govern the position of the incoming electrophile. As discussed earlier, the C5 position is the most likely site for electrophilic attack. In nucleophilic aromatic substitution, the position of the activating nitro group determines which bromine atom is more susceptible to displacement.

Chemoselectivity is the preferential reaction of one functional group over another. For instance, in the reduction of the nitro group, a chemoselective reducing agent would be required to avoid the reduction of the bromine atoms (hydrodehalogenation). Several methods for the chemoselective reduction of nitroarenes have been developed that tolerate a wide range of other functional groups, including halogens. organic-chemistry.org

The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids also demonstrates selectivity, as the cross-coupling occurs at the C-Br bonds without affecting the nitro or amino groups under the reported conditions. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 2,6 Dibromo 4 Methyl 3 Nitroaniline

Single-Crystal X-ray Diffraction Studies

No single-crystal X-ray diffraction data for 2,6-Dibromo-4-methyl-3-nitroaniline has been reported in the scientific literature. This significant data gap means that fundamental details about its solid-state architecture are currently unknown.

Crystal Packing Motifs and Intermolecular Interactions

Without crystallographic data, the arrangement of molecules in the crystal lattice, including any specific packing motifs and the nature of intermolecular forces such as van der Waals interactions or π-stacking, cannot be determined.

Hydrogen Bonding Networks (N—H⋯N, N—H⋯Br)

The potential for hydrogen bonding, a critical factor in determining the supramolecular chemistry of a compound, remains unexplored. The presence and nature of any intramolecular or intermolecular hydrogen bonds, such as those between the amine (N-H) group and a nitrogen or bromine atom, have not been experimentally verified.

Conformational Analysis in the Solid State

The precise conformation of the molecule in the solid state, including the torsional angles between the phenyl ring and its substituents (amino, nitro, and methyl groups), is yet to be elucidated through X-ray diffraction.

Crystallographic Disorder and Polymorphism Studies

There is no information available regarding the potential for crystallographic disorder or the existence of different crystalline forms (polymorphism) for this compound. Such studies are contingent on the successful growth of single crystals and their subsequent analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

While basic 1D NMR data may exist for routine characterization, there are no published studies employing advanced NMR techniques for this compound. Techniques such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR, which provide deeper insights into the molecular structure and connectivity, have not been applied to this compound in the available literature.

Vibrational Spectroscopy for Detailed Structural Interpretation (FTIR, FT-Raman)

Detailed vibrational analyses of this compound using Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy are not present in the surveyed scientific papers. While these techniques are standard for identifying functional groups, a comprehensive study involving spectral assignments and theoretical calculations to interpret the fine details of its molecular structure is currently lacking.

Mass Spectrometric Fragmentation Pathways and Structural Corroboration

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing essential information about its molecular weight and substructural components through controlled fragmentation. The analysis of the fragmentation pattern allows for the corroboration of the compound's molecular structure. The molecular formula for this compound is C₇H₆Br₂N₂O₂, with a calculated molecular weight of approximately 309.95 g/mol oakwoodchemical.com.

Upon ionization in a mass spectrometer, typically through electron impact (EI), the molecule forms a molecular ion (M⁺˙). A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 natural abundance. Consequently, the molecular ion peak will appear as a cluster of three peaks: M⁺˙, [M+2]⁺˙, and [M+4]⁺˙, with an expected intensity ratio of roughly 1:2:1. This isotopic signature is a definitive indicator for the presence of two bromine atoms in the molecule.

The fragmentation of the this compound molecular ion is dictated by the relative stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways are initiated by the cleavage of the weakest bonds and the elimination of stable neutral molecules or radicals. The functional groups present—amine (-NH₂), nitro (-NO₂), methyl (-CH₃), and bromo (-Br)—direct the fragmentation cascade.

Key proposed fragmentation pathways include:

Loss of the Nitro Group: A common fragmentation pathway for aromatic nitro compounds is the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂, 46 u) or as a nitrogen monoxide radical (•NO, 30 u) followed by the loss of an oxygen atom. The expulsion of •NO₂ is a highly favored process, leading to a significant fragment ion.

Alpha-Cleavage: The bond adjacent to the amino group can undergo cleavage, a common pathway for amines. However, in this aromatic system, fragmentation is more likely to be driven by other functional groups.

Cleavage of the C-Br Bond: The carbon-bromine bond can cleave, resulting in the loss of a bromine radical (•Br, 79 or 81 u). This leads to a prominent fragment ion, which will still exhibit the isotopic signature of the remaining bromine atom.

Loss of the Methyl Group: Cleavage of the bond between the aromatic ring and the methyl group can result in the loss of a methyl radical (•CH₃, 15 u), leading to a fragment ion at [M-15]⁺.

These primary fragmentations can be followed by subsequent losses to generate a series of smaller fragment ions, which collectively provide a detailed fingerprint of the molecule's structure. For instance, the fragment resulting from the loss of the nitro group may subsequently lose a bromine atom.

The table below summarizes the proposed major fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion.

Table 1. Proposed Mass Spectrometric Fragments for this compound

| m/z (for ⁷⁹Br) | Proposed Neutral Loss | Formula of Neutral Loss | Proposed Fragment Ion Structure |

|---|---|---|---|

| 310 | - | - | [C₇H₆Br₂N₂O₂]⁺˙ (Molecular Ion) |

| 295 | Methyl radical | •CH₃ | [C₆H₃Br₂N₂O₂]⁺ |

| 280 | Nitric oxide | •NO | [C₇H₆Br₂NO]⁺˙ |

| 264 | Nitrogen dioxide | •NO₂ | [C₇H₆Br₂N]⁺˙ |

Computational and Theoretical Investigations of 2,6 Dibromo 4 Methyl 3 Nitroaniline

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO Analysis, Charge Distribution)

No specific studies detailing the quantum chemical calculations of the electronic structure for 2,6-Dibromo-4-methyl-3-nitroaniline were found. This type of analysis, which includes Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, is crucial for understanding a molecule's reactivity and electronic transitions. However, calculations of the HOMO-LUMO energy gap, charge distribution, and molecular electrostatic potential maps for this compound have not been published in the available literature. While studies exist for related compounds like 4-nitroaniline (B120555), this specific data is unavailable for the title compound. researchgate.net

Density Functional Theory (DFT) Studies on Geometric and Electronic Properties

There are no dedicated Density Functional Theory (DFT) studies on the geometric and electronic properties of this compound in the reviewed literature. DFT is a common computational method used to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. nih.goveurjchem.com Although crystallographic data and DFT studies are available for analogous compounds such as 2,6-Dibromo-4-methylaniline (B181599), this information does not extend to the nitro-substituted target molecule. researchgate.net

Reaction Mechanism Predictions and Transition State Analysis

No publications concerning the prediction of reaction mechanisms or transition state analysis involving this compound were identified. These computational investigations are employed to understand the pathways of chemical reactions, determine activation energies, and identify intermediate structures. The absence of such studies means that the mechanistic details of reactions involving this compound have not been computationally elucidated.

Molecular Dynamics Simulations for Conformational Landscapes

A search for molecular dynamics (MD) simulations to explore the conformational landscapes of this compound yielded no results. MD simulations are used to study the dynamic behavior of molecules over time, providing insight into their flexibility, conformational preferences, and interactions with their environment. This area remains uninvestigated for this specific compound.

Spectroscopic Property Predictions and Correlation with Experimental Data

There is no available research that provides theoretical predictions of spectroscopic properties (such as IR, Raman, or UV-Vis spectra) for this compound and their correlation with experimental data. Computational methods, often using DFT or Time-Dependent DFT (TD-DFT), are frequently used to simulate spectra, which aids in the interpretation of experimental results. materialsciencejournal.orgelsevierpure.com For this compound, such a comparative analysis has not been published.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

No studies involving Hirshfeld surface analysis or other methods to analyze non-covalent interactions for this compound were found. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal, which are fundamental to understanding its packing and physical properties. eurjchem.comelsevierpure.comresearchgate.net While this analysis has been performed on many related crystalline structures, it has not been applied to the title compound in any available study. nih.gov

In-depth Analysis of this compound Reveals Limited Publicly Available Research for Advanced Synthesis Applications

Following a comprehensive investigation into the chemical compound this compound (CAS Number: 117824-54-1), it has been determined that there is a significant lack of publicly available scientific literature detailing its specific applications in advanced organic synthesis. While the compound is commercially available from suppliers, extensive searches have not yielded research data corresponding to the requested detailed applications.

The inquiry sought to elaborate on the role of this compound in several key areas of modern synthetic chemistry. However, the scientific and patent literature does not currently provide substantive evidence or detailed findings on its use in the following contexts:

As a versatile building block for complex organic architectures.

As a precursor in the multi-step total syntheses of heterocyclic compounds.

Utilization in Palladium-Catalyzed Cross-Coupling Reactions, such as Suzuki reactions.

A role in the design and synthesis of advanced functional organic scaffolds.

The development of novel reagents or ligands based on its structure.

Research literature and chemical databases primarily contain information on structurally related but distinct compounds, most notably 2,6-Dibromo-4-nitroaniline (B165464) (CAS: 827-94-1). This related compound has documented applications, including its use as an intermediate in the synthesis of azo disperse dyes and in certain cross-coupling reactions. However, these findings cannot be directly attributed to this compound.

Due to the absence of specific research findings for this compound in the outlined advanced organic synthesis applications, it is not possible to provide a scientifically accurate and detailed article on this subject at this time. The premise that this specific compound has well-documented applications in these advanced fields is not supported by the currently accessible scientific data.

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of organic compounds. For 2,6-Dibromo-4-methyl-3-nitroaniline, a reverse-phase HPLC (RP-HPLC) method is the most suitable approach due to the compound's polarity.

Method development would involve a systematic optimization of several key parameters to achieve a robust and reliable separation. The choice of the stationary phase is critical. A C18 or C8 column is a common starting point for non-polar to moderately polar compounds. The selection of the mobile phase composition is equally important. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is typically used. The ratio of the organic to the aqueous phase can be adjusted to control the retention time of the analyte. For instance, increasing the organic solvent concentration will generally lead to a shorter retention time. The pH of the aqueous phase can also influence the separation, particularly if the analyte has acidic or basic functional groups.

A UV detector is commonly used for the detection of nitroaromatic compounds due to their strong absorbance in the UV-Vis region. The selection of an appropriate wavelength, typically the λmax of the compound, is crucial for achieving high sensitivity.

Table 1: Illustrative HPLC Parameters for Related Nitroaromatic Compounds

| Parameter | Condition for p-Nitroaniline researchgate.net | Condition for 2,6-Dibromo-3-methyl-4-nitroanisole sielc.comsielc.com |

| Column | Not specified | Newcrom R1 (Reverse Phase) sielc.com |

| Mobile Phase | Not specified | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Detector | Not specified | UV or Mass Spectrometry (MS) sielc.com |

| Retention Time | 2.75 min (control), 3.25 min (treated) researchgate.net | Not specified |

This table presents data for related compounds and serves as a guide for method development for this compound. Optimization will be required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for purity assessment and the detection of trace-level impurities. For this compound, GC-MS analysis would involve the volatilization of the compound in a heated injection port, separation on a capillary column, and detection by a mass spectrometer.

The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as a DB-5 or DB-624, is often a suitable choice for aromatic compounds. chromforum.org The temperature program of the GC oven is another key parameter that needs to be optimized to ensure efficient separation of the target analyte from any potential impurities.

The mass spectrometer provides detailed structural information, which is invaluable for the unambiguous identification of the compound and any co-eluting impurities. The fragmentation pattern of the molecule upon electron ionization can be used to confirm its identity by comparison with a known standard or a spectral library. For trace analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity.

Although a specific GC-MS method for this compound is not published, methods for the closely related compound 2,6-Dibromo-4-nitroaniline (B165464) are available and provide a solid foundation for method development. nih.gov Challenges in the GC analysis of nitroanilines can include thermal degradation and interaction with active sites in the GC system. chromforum.org Therefore, using an inert system, including the injection liner and column, is crucial for obtaining reliable and reproducible results. chromforum.org

Table 2: GC-MS Parameters for the Analysis of Related Nitroanilines

| Parameter | Condition for p-Nitroaniline chromforum.org |

| Column | DB-5 (30m x 0.25mm x 0.25µm) |

| Injection | Pulsed splitless @ 25 psi |

| Liner | Inert Siltek deactivated liner (without wool) |

| Note | An inert system is crucial to avoid analyte degradation. |

This table presents data for a related compound and serves as a guide for method development. Optimization will be required for this compound.

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. wikipedia.org This technique separates ions based on their electrophoretic mobility in an applied electric field. wikipedia.org For a compound like this compound, which is a neutral molecule, Micellar Electrokinetic Chromatography (MEKC) would be the most appropriate CE mode.

In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. nih.gov The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles. Separation is achieved based on the differential partitioning of the analytes. The choice of surfactant, its concentration, and the buffer pH are critical parameters for optimizing the separation.

Detection in CE is typically performed using UV-Vis absorbance. The high resolving power of CE can be particularly advantageous for the separation of closely related isomers or impurities. Studies have demonstrated the successful analysis of nitramine and nitroaromatic explosives using MEKC with a phosphate-sodium dodecyl sulfate (B86663) (SDS) electrolyte and UV detection. nih.gov

Table 3: Exemplary Capillary Electrophoresis Conditions for Nitroaromatic Compounds

| Parameter | Condition for Nitramine and Nitroaromatic Explosives nih.gov |

| Technique | Micellar Electrokinetic Capillary Chromatography (MEKC) |

| Electrolyte | Phosphate-Sodium Dodecyl Sulfate (SDS) |

| Detection | Direct UV at 254 nm |

| Analysis Time | Under 14 minutes |

This table presents data for related compounds and serves as a guide for method development for this compound. Optimization will be required.

Electrochemical Analytical Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the quantification of electroactive compounds. The nitro group in this compound is electrochemically active and can be readily reduced at an electrode surface. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed for its determination.

The development of an electrochemical method would involve the selection of a suitable working electrode material. Glassy carbon electrodes (GCEs) are commonly used, and their surface can be modified to enhance sensitivity and selectivity. rsc.org For instance, the modification of a GCE with nanomaterials has been shown to improve the detection of nitroaniline isomers. acs.org The supporting electrolyte and its pH are also critical parameters that need to be optimized to obtain a well-defined electrochemical response.

Research on the electrochemical detection of nitroaniline isomers has shown that distinct reduction peaks can be obtained, allowing for their differentiation. acs.org This suggests that electrochemical methods could be developed for the selective quantification of this compound, even in the presence of other isomers or related compounds.

Advanced Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple and widely available technique for the quantification of compounds that absorb light in the UV-Vis region. The nitroaromatic structure of this compound results in strong UV absorption, making it amenable to spectrophotometric analysis.

For quantification, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). While direct spectrophotometry is straightforward, its selectivity can be limited in the presence of interfering substances that also absorb at the same wavelength.

To enhance selectivity, derivatization reactions can be employed to produce a colored product with a unique absorption maximum. For example, a spectrophotometric method for the determination of teicoplanin involves its coupling with diazotized p-nitroaniline to form a colored azo dye. researchgate.net A similar strategy could potentially be developed for this compound.

Furthermore, advanced chemometric techniques, such as least-squares support vector machines (LS-SVM), have been used in conjunction with spectrophotometry for the simultaneous determination of nitroaniline isomers after a preconcentration step like cloud point extraction. nih.gov This approach can resolve complex mixtures without the need for prior separation.

Degradation Pathways and Environmental Fate Studies Chemical Perspective

Photolytic Degradation Mechanisms in Various Media

Photolytic degradation, initiated by the absorption of light, is a significant abiotic degradation pathway for many aromatic compounds. For 2,6-Dibromo-4-methyl-3-nitroaniline, this process is likely to involve the cleavage of the carbon-bromine (C-Br) bonds, as they are generally the most labile under photolytic conditions. The energy from ultraviolet (UV) radiation can lead to homolytic cleavage, generating bromine radicals and a debrominated aniline (B41778) radical. This initial step can trigger a cascade of further reactions.

In aqueous environments, the primary photolytic process is expected to be reductive debromination. This can occur through direct photolysis or be sensitized by natural photosensitizers present in the water, such as humic acids. The process would likely proceed stepwise, with the loss of one bromine atom followed by the second. Subsequent reactions could involve the oxidation of the methyl group or transformations of the nitro and amino groups.

Table 1: Postulated Photolytic Degradation Products of this compound

| Parent Compound | Medium | Proposed Degradation Products | Reaction Type |

| This compound | Aqueous | 2-Bromo-4-methyl-3-nitroaniline | Reductive Debromination |

| 6-Bromo-4-methyl-3-nitroaniline | Reductive Debromination | ||

| 4-Methyl-3-nitroaniline (B15663) | Complete Reductive Debromination | ||

| Hydroxylated derivatives | Nucleophilic Substitution |

This table is based on hypothesized pathways derived from the study of similar brominated aromatic compounds.

Chemical Degradation under Environmental Conditions

The chemical stability of this compound in the environment is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Hydrolysis: Due to the stability of the C-Br bond on the aromatic ring, hydrolysis is generally not considered a major degradation pathway for aryl halides under typical environmental pH and temperature conditions. However, under more extreme conditions, nucleophilic substitution of the bromine atoms by hydroxyl groups could occur, leading to the formation of brominated aminophenols.

Oxidation: Advanced oxidation processes (AOPs), involving highly reactive species like hydroxyl radicals (•OH), can lead to the degradation of this compound. These radicals can attack the aromatic ring, leading to hydroxylation, or abstract a hydrogen atom from the methyl group, initiating its oxidation to a carboxylic acid. Ring cleavage is also a possible outcome of aggressive oxidation. For instance, studies on the electrochemical oxidation of a similar compound, 2,4-dibromo-6-nitroaniline, have shown the formation of a p-benzoquinone derivative. psu.edu

Reduction: Under reducing conditions, such as those found in anoxic sediments or groundwater, the nitro group is the most susceptible functional group to transformation. Chemical reduction can convert the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. This would result in the formation of 2,6-dibromo-4-methyl-1,3-diaminobenzene.

Table 2: Potential Chemical Degradation Products of this compound

| Parent Compound | Condition | Potential Degradation Products | Reaction Type |

| This compound | Strong Oxidation (e.g., AOPs) | 2,6-Dibromo-4-methyl-3-nitro-p-benzoquinone | Oxidation and Ring Opening |

| 2,6-Dibromo-3-nitro-4-carboxy-aniline | Methyl Group Oxidation | ||

| Reducing (e.g., anoxic sediment) | 2,6-Dibromo-4-methyl-3-nitrosoaniline | Nitro Group Reduction | |

| N-(2,6-Dibromo-4-methyl-3-aminophenyl)hydroxylamine | Nitro Group Reduction | ||

| 2,6-Dibromo-4-methyl-benzene-1,3-diamine | Complete Nitro Group Reduction |

This table presents hypothetical degradation products based on the known reactivity of related nitroaromatic and halogenated aromatic compounds.

Biotransformation Pathways (Focus on Chemical Change)

The microbial degradation of nitroaromatic compounds is a widely studied area. nih.goveaht.org The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation by some microorganisms. nih.gov However, various bacteria and fungi have evolved pathways to utilize or transform them.

Anaerobic Biotransformation: Under anaerobic conditions, the primary biotransformation pathway for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process is often cometabolic and mediated by nitroreductase enzymes. The reduction proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. For this compound, this would lead to the formation of 2,6-Dibromo-4-methyl-benzene-1,3-diamine.

Aerobic Biotransformation: Aerobic degradation of nitroaromatic compounds can proceed through two main routes: oxidative or reductive pathways.

Oxidative Pathway: Some bacteria can initiate degradation by adding one or two hydroxyl groups to the aromatic ring, which can lead to the elimination of the nitro group as nitrite (B80452) and subsequent ring cleavage. nih.goveaht.org

Reductive Pathway: Other aerobic bacteria first reduce the nitro group to a hydroxylamino group. This intermediate can then undergo an enzyme-catalyzed rearrangement to a hydroxylated compound, which can be further degraded. nih.gov

The presence of bromine atoms can hinder microbial degradation due to steric effects and their electron-withdrawing nature. However, dehalogenating enzymes exist that could potentially remove the bromine atoms, although this is often a slower process.

Table 3: Likely Biotransformation Products of this compound

| Parent Compound | Microbial Condition | Key Enzymes | Probable Transformation Products |

| This compound | Anaerobic | Nitroreductases | 2,6-Dibromo-4-methyl-benzene-1,3-diamine |

| Aerobic | Monooxygenases/Dioxygenases | Brominated methyl-catechols (following denitration) | |

| Aerobic | Nitroreductases, Lyases | 2-Amino-3,5-dibromo-6-methylphenol |

This table outlines plausible biotransformation products based on established microbial degradation pathways for nitroaromatic compounds.

Future Prospects and Emerging Research Avenues for 2,6 Dibromo 4 Methyl 3 Nitroaniline

Unexplored Synthetic Transformations and Reaction Selectivity

The synthesis and reactivity of 2,6-dibromo-4-methyl-3-nitroaniline are largely uncharted territories. The strategic placement of its functional groups presents both challenges and opportunities for novel synthetic transformations.

The most plausible synthetic route to this compound would likely start from a more readily available precursor like 4-methylaniline (p-toluidine). A potential multi-step synthesis could involve the protection of the amino group, followed by selective bromination and nitration. The control of regioselectivity during the electrophilic substitution steps would be a critical challenge to overcome.

While the direct synthesis has not been extensively documented, related compounds offer insights. For instance, the synthesis of 2,6-dibromo-4-nitroaniline (B165464) is well-established and often involves the bromination of 4-nitroaniline (B120555). rsc.orgchemicalbook.com A similar approach could be envisioned starting from 4-methyl-3-nitroaniline (B15663), though the directing effects of the methyl and nitro groups would need to be carefully considered.

Future research could focus on the following unexplored synthetic transformations:

Diazotization and Sandmeyer-type Reactions: The amino group of this compound could be converted to a diazonium salt, opening the door to a wide array of Sandmeyer and related reactions. This would allow for the introduction of various functional groups in place of the amino group, leading to a diverse library of novel compounds.

Cross-Coupling Reactions: The two bromine atoms are prime handles for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Research into the selective mono- or di-arylation/alkenylation/alkynylation would be a significant area of investigation. Studies on the Suzuki coupling of the related 2,6-dibromo-4-nitroaniline have shown that such reactions are feasible. researchgate.net

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield a tri-substituted diamine. The resulting 2,6-dibromo-4-methyl-1,3-phenylenediamine would be a valuable monomer for the synthesis of high-performance polymers.

N-Functionalization: The amino group itself can be a site for various transformations, including acylation, alkylation, and the formation of heterocyclic structures. google.com

A key challenge in all these potential transformations will be managing the steric hindrance around the amino and bromo groups and understanding the electronic effects of the substituents on reaction selectivity.

Table 1: Potential Unexplored Synthetic Transformations of this compound

| Reaction Type | Potential Reagents | Potential Products | Research Focus |

| Diazotization/Sandmeyer | NaNO₂, HCl; CuX (X = Cl, Br, CN) | 2,6-Dibromo-1-halo/cyano-4-methyl-3-nitrobenzene | Introduction of diverse functionalities |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 2-Aryl-6-bromo-4-methyl-3-nitroaniline | Selective C-C bond formation |

| Nitro Group Reduction | Fe/HCl, SnCl₂/HCl, H₂/Pd-C | 2,6-Dibromo-4-methyl-1,3-phenylenediamine | Synthesis of novel diamine monomers |

| N-Acylation | Acyl chlorides, anhydrides | N-(2,6-Dibromo-4-methyl-3-nitrophenyl)amides | Modification of electronic properties |

Novel Applications in Advanced Materials Chemistry

The unique substitution pattern of this compound makes it an intriguing candidate for various applications in advanced materials chemistry.

Azo Dyes and Pigments: Substituted anilines are common precursors for azo dyes. dyestuffintermediates.com The diazotized form of this compound could be coupled with various aromatic compounds to produce novel dyes with potentially interesting coloristic and fastness properties. The presence of the bromo and nitro groups could enhance the stability and lightfastness of the resulting dyes.

High-Performance Polymers: The dibromo functionality allows for the use of this compound as a monomer in polymerization reactions. For example, polycondensation with aromatic diamines or diols could lead to the formation of novel polyamides, polyimides, or polyesters with inherent flame-retardant properties due to the high bromine content.

Nonlinear Optical (NLO) Materials: Molecules with electron-donating (amino, methyl) and electron-withdrawing (nitro) groups on an aromatic ring can exhibit significant NLO properties. The specific substitution pattern of this compound could lead to a high second-order NLO response, making it a candidate for applications in optoelectronics.

Energetic Materials: The presence of a nitro group suggests potential applications in the field of energetic materials. While the sensitivity and performance would need to be carefully evaluated, it could serve as a precursor for more complex energetic compounds.

Advanced Computational Modeling for Predictive Chemistry

Given the current lack of extensive experimental data, advanced computational modeling presents a powerful tool to predict the properties and reactivity of this compound.

Density Functional Theory (DFT) calculations can be employed to investigate a range of molecular properties. For instance, a DFT study on 3-nitro-1,2,4-triazole-5-one has provided valuable insights into its structure, stability, and electronic properties. nih.gov Similar computational approaches can be applied to this compound to:

Optimize the molecular geometry and determine key bond lengths and angles.

Calculate the electronic properties , such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and spectroscopic behavior.

Predict spectroscopic data , including NMR chemical shifts and IR vibrational frequencies, which would aid in its experimental identification and characterization.

Estimate the bond dissociation energies of the C-Br and C-N bonds to predict its thermal stability and potential reaction pathways.

Model its potential for self-assembly and intermolecular interactions in the solid state.

Table 2: Predicted Properties of this compound via Computational Modeling

| Property | Computational Method | Predicted Information | Potential Significance |

| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles | Understanding steric hindrance and conformation |

| Electronic Structure | DFT, Time-Dependent DFT | HOMO-LUMO gap, dipole moment, NLO properties | Predicting reactivity and potential applications |

| Spectroscopic Data | DFT with appropriate basis sets | ¹H and ¹³C NMR shifts, IR frequencies | Aiding in experimental characterization |

| Thermochemistry | DFT | Enthalpy of formation, bond dissociation energies | Assessing stability and potential hazards |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of highly substituted and potentially hazardous compounds like this compound can greatly benefit from modern synthetic technologies such as flow chemistry and automated synthesis.

Nitration reactions, in particular, are often exothermic and can pose safety risks in traditional batch processes. Flow chemistry offers superior heat and mass transfer, allowing for precise control over reaction temperature and time. This can lead to improved yields, higher selectivity, and a safer operating environment. The continuous nature of flow synthesis also allows for easier scalability. Recent advancements have demonstrated the utility of flow chemistry in the synthesis of substituted anilines. acs.org

Automated synthesis platforms can be used to rapidly screen reaction conditions and optimize the synthesis of this compound and its derivatives. By systematically varying parameters such as temperature, reaction time, and reagent stoichiometry, these platforms can accelerate the discovery of optimal synthetic routes.

The integration of these technologies could enable the efficient and safe production of this compound, paving the way for its exploration in the various applications outlined above.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.